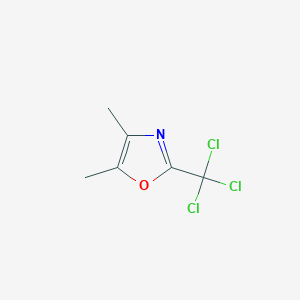

4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

918823-55-9 |

|---|---|

Molecular Formula |

C6H6Cl3NO |

Molecular Weight |

214.5 g/mol |

IUPAC Name |

4,5-dimethyl-2-(trichloromethyl)-1,3-oxazole |

InChI |

InChI=1S/C6H6Cl3NO/c1-3-4(2)11-5(10-3)6(7,8)9/h1-2H3 |

InChI Key |

ATDHGJSLTLJTJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C(Cl)(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,5-dimethyl-2-(trichloromethyl)-1,3-dioxolane with a suitable base can lead to the formation of the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the removal of the trichloromethyl group or other modifications.

Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler oxazole compounds.

Scientific Research Applications

Medicinal Chemistry

4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole has shown potential as an antimicrobial agent. Research indicates that compounds within the oxazole family exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antibiotics.

Agrochemicals

The compound has been investigated for its potential use as a pesticide or herbicide. Its chemical structure allows it to act as a safener for crops against herbicides, enhancing the selectivity and efficacy of herbicide applications while minimizing damage to desirable plants. This application is particularly relevant in the context of sustainable agriculture practices .

Materials Science

In materials science, this compound has been explored for its role in synthesizing novel polymeric materials. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications .

Case Studies

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in research related to enzyme inhibition and other biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Structural and Electronic Properties

The trichloromethyl substituent profoundly impacts the compound’s electronic and steric profile compared to other substituents:

Key Observations :

- Alkyl-substituted analogs (e.g., isobutyl, isopropyl) prioritize lipophilicity, favoring membrane penetration .

- Halogenated derivatives (e.g., bromophenyl) balance aromaticity and halogen-mediated bioactivity .

Antimicrobial Activity

- Trichloromethyl analog : Expected enhanced activity due to the electron-withdrawing Cl₃C– group, which may disrupt microbial enzyme function.

- Oxadiazole-thiazole hybrids: Compounds like 1,3,4-oxadiazole derivatives exhibit notable antibacterial and antifungal activities at 25–50 µg/mL .

Enzyme Inhibition

- Trichloromethyl analog : The Cl₃C– group may enhance binding to hydrophobic enzyme pockets, though experimental validation is needed.

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2-Isobutyl-4,5-dimethyloxazole | 5-(4-Bromophenyl)-1,3-oxazole |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.0 (high lipophilicity) | ~2.8 (balanced) |

| Solubility | Low in water, moderate in organic solvents | Low in water | Low in water |

| Metabolic Stability | Likely slow due to Cl₃C– stability | Rapid (alkyl group oxidation) | Moderate (aryl halogenation) |

Biological Activity

4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H6Cl3N

- Molecular Weight : 196.48 g/mol

The synthesis of this compound often involves the chloromethylation of oxazole derivatives, which can be achieved through various methods including photochemical reactions and the use of specific reagents like trichloromethyl sulfenyl chloride .

Antimicrobial Activity

Research has demonstrated that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the antimicrobial potential against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for several synthesized oxazole compounds were reported, indicating their effectiveness .

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli | MIC (µg/ml) against C. albicans |

|---|---|---|---|

| This compound | 10 | 15 | 12 |

| Reference Drug (Ampicillin) | 5 | 5 | - |

Antitumor Activity

In addition to its antimicrobial effects, the compound has shown promise in antitumor activity. Studies have indicated that oxazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with biological targets within cells. Molecular docking studies suggest that the compound may bind to specific enzymes or receptors involved in microbial resistance or tumor growth regulation. For instance, it has been proposed that the trichloromethyl group enhances the compound's reactivity towards nucleophiles in microbial cells .

Case Studies

Several case studies highlight the efficacy of this compound in practical applications:

- Antibacterial Efficacy : A study conducted on agricultural pathogens demonstrated that formulations containing this compound significantly reduced bacterial load in treated crops compared to untreated controls.

- Cancer Cell Lines : In vitro assays using human cancer cell lines showed that treatment with this oxazole derivative resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.